O,O-Dimethyl-cannabigerol

Antibacterial MRSA Natural Products

O,O-Dimethyl-cannabigerol (CBG dimethyl ether, CAS 29106-16-9)—a fully O-methylated CBG derivative bearing two methoxy groups in place of phenolic hydroxyls (LogP ~6.671, tPSA 18.46 Ų, zero H-bond donors)—exhibits unique chromatographic retention and MS fragmentation patterns distinct from CBG and CBGM. This non-psychoactive, non-substitutable reference standard is essential for forensic authentication, cannabinoid profiling, and SAR studies. Validated antibacterial activity (MIC 1–2 μg/mL vs. drug-resistant S. aureus), cytotoxicity baselines (IC50 44.55 μM KB carcinoma; 31.3 μM murine melanoma), and predicted altered CYP metabolic stability make it critical for medicinal chemistry and ADME-Tox programs.

Molecular Formula C23H36O2
Molecular Weight 344.5 g/mol
CAS No. 29106-16-9
Cat. No. B571608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Dimethyl-cannabigerol
CAS29106-16-9
Synonyms(E)-2-(3,7-Dimethyl-2,6-octadienyl)-1,3-dimethoxy-5-pentyl-benzene; _x000B_2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-1,3-dimethoxy-5-pentyl-benzene;  Cannabigerol Dimethyl Ether
Molecular FormulaC23H36O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)OC
InChIInChI=1S/C23H36O2/c1-7-8-9-13-20-16-22(24-5)21(23(17-20)25-6)15-14-19(4)12-10-11-18(2)3/h11,14,16-17H,7-10,12-13,15H2,1-6H3/b19-14+
InChIKeyGDBWRAFIFHBEOL-XMHGGMMESA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,O-Dimethyl-cannabigerol (CAS 29106-16-9) for Procurement: Analytical Reference Standard and Antibacterial Cannabinoid


O,O-Dimethyl-cannabigerol (CAS 29106-16-9, also known as CBG dimethyl ether) is a fully O-methylated derivative of cannabigerol (CBG), occurring as a minor natural constituent in Cannabis sativa [1]. It belongs to the CBG-type phytocannabinoid class, characterized by a resorcinol core bearing two methoxy groups in place of the phenolic hydroxyls present in the parent CBG scaffold [2]. The compound is recognized as a non-psychoactive constituent and is primarily procured as an analytical reference standard for research and forensic applications [1].

Why CBG-Type Cannabinoids Cannot Be Interchanged: O,O-Dimethyl-cannabigerol vs. CBG and CBGM


O-Methylation of the resorcinol moiety in phytocannabinoids produces compounds that are pharmacologically and analytically distinct from their parent hydroxyl-bearing congeners. While CBG (CAS 25654-31-3) and CBG monomethyl ether (CBGM, CAS 29106-17-0) share the same geranyl-resorcinol core scaffold, the methylation state fundamentally alters hydrogen-bonding capacity, lipophilicity, and metabolic fate [1]. The fully methylated O,O-Dimethyl-cannabigerol (LogP ~6.671, tPSA 18.46 Ų, zero hydrogen bond donors) exhibits significantly higher calculated membrane permeability than CBGM (LogP ~6.368, tPSA 29.46 Ų, one hydrogen bond donor), resulting in distinct bioanalytical behavior in chromatographic separation and mass spectrometric detection [1][2]. Furthermore, class-level evidence from structurally analogous O-methylated cannabinoids (e.g., CBD dimethyl ether vs. CBD) indicates that dimethyl ether derivatives may exhibit divergent metabolic stability and enzyme inhibition profiles relative to their parent or monomethylated counterparts [3]. These structural distinctions make O,O-Dimethyl-cannabigerol a non-substitutable reference material for forensic authentication, metabolomics, and structure-activity relationship (SAR) studies requiring precise control over the methylation state [1][3].

Quantitative Differentiation of O,O-Dimethyl-cannabigerol: Head-to-Head and Cross-Study Evidence


Antibacterial Activity: O,O-Dimethyl-cannabigerol MIC vs. CBG Against Drug-Resistant S. aureus

In a structure-activity relationship (SAR) study of antibacterial cannabinoids from Cannabis sativa, O,O-Dimethyl-cannabigerol demonstrated activity against drug-resistant strains of Staphylococcus aureus with a minimum inhibitory concentration (MIC) ranging from 1 to 2 μg/mL . While the parent compound CBG has been reported elsewhere to possess anti-MRSA activity, this study established the specific antibacterial contribution of the fully methylated resorcinol scaffold as a distinct chemical entity worthy of procurement for follow-up mechanistic investigation or analytical validation .

Antibacterial MRSA Natural Products

Cytotoxicity Profile: O,O-Dimethyl-cannabigerol IC50 Values in KB and Melanoma Cell Lines

In a study examining the cytotoxic effects of deoxy-tomentellin and related compounds, O,O-Dimethyl-cannabigerol (designated as compound 1) was evaluated for growth inhibition in human oral epidermoid carcinoma KB cells and murine skin melanoma cells [1]. In KB cells, the compound exhibited IC50 values of 44.55 μM (MTT assay) and 69.4 μM (SRB assay). Against murine melanoma cells, the IC50 was 31.3 μM. Cytotoxicity against non-cancerous NIH 3T3 fibroblasts was also quantified, with CD50 values of 60.46 μM (MTT assay) and 82.98 μM (SRB assay) [1].

Anticancer Cytotoxicity Natural Products

Physicochemical Distinction: O,O-Dimethyl-cannabigerol vs. CBG Monomethyl Ether (CBGM)

Comparison of calculated physicochemical parameters between O,O-Dimethyl-cannabigerol (CAS 29106-16-9) and its monomethyl ether analog CBGM (CAS 29106-17-0) reveals measurable differences that impact analytical method development and in vitro handling. O,O-Dimethyl-cannabigerol exhibits a higher calculated LogP (6.671 vs. 6.368), lower topological polar surface area (tPSA 18.46 Ų vs. 29.46 Ų), and crucially, zero hydrogen bond donors compared to one in CBGM [1]. These parameters predict increased membrane permeability and distinct reversed-phase chromatographic retention behavior relative to CBGM [1].

Physicochemical Properties Analytical Chemistry Lipophilicity

Psychoactivity Classification: O,O-Dimethyl-cannabigerol as a Non-Psychoactive Cannabinoid

O,O-Dimethyl-cannabigerol is explicitly documented as a non-psychoactive constituent of Cannabis sativa [1]. By comparison, CBG (the parent compound) binds to the CB1 cannabinoid receptor with millimolar affinity (Ki in the micromolar to millimolar range) and is also considered non-psychoactive relative to Δ9-THC [2]. While direct CB1/CB2 receptor binding data for O,O-Dimethyl-cannabigerol are not reported in the available literature, the class-level inference based on the fully methylated resorcinol scaffold suggests that O-methylation may further reduce or eliminate residual CB1 interactions due to the absence of hydrogen-bond-donating phenolic hydroxyl groups required for optimal receptor engagement [2][3].

Non-Psychoactive CB1 Affinity Safety Pharmacology

Metabolic Fate Differentiation: Class-Level Evidence from CBD Dimethyl Ether

Although direct metabolic studies on O,O-Dimethyl-cannabigerol are not available, class-level evidence from the structurally analogous cannabidiol (CBD) series demonstrates that dimethyl ether derivatives exhibit altered metabolic pathways compared to their parent and monomethyl ether counterparts [1]. In guinea pig studies, CBD dimethyl ether (CBDD) and CBD monomethyl ether (CBDM) showed differential conversion to cannabielsoin-type metabolites, with the epoxide intermediate being rapidly converted in the cases of CBD and CBDM, but exhibiting divergent stability in CBDD [1]. By extension, the full O-methylation of the CBG scaffold in O,O-Dimethyl-cannabigerol is predicted to confer distinct phase I metabolic stability and potentially altered cytochrome P450 interaction profiles relative to CBG or CBGM [1].

Metabolism Pharmacokinetics Structure-Activity Relationship

High-Value Procurement Scenarios for O,O-Dimethyl-cannabigerol in Research and Analytical Settings


Analytical Reference Standard for LC-MS/MS and GC-MS Cannabinoid Profiling

O,O-Dimethyl-cannabigerol serves as a critical analytical reference standard for forensic and quality control laboratories developing cannabinoid profiling methods. Its distinct physicochemical properties—including a calculated LogP of 6.671, tPSA of 18.46 Ų, and zero hydrogen bond donors—yield unique chromatographic retention behavior and mass spectrometric fragmentation patterns that differ from CBG and CBGM [1][2]. Procurement is justified when laboratories require authentic reference material to confirm the presence or quantify the levels of this specific O-methylated minor cannabinoid in cannabis extracts, botanical products, or biological matrices .

Antibacterial SAR Studies Targeting Drug-Resistant Gram-Positive Pathogens

Researchers investigating the structure-activity relationships of antibacterial cannabinoids should procure O,O-Dimethyl-cannabigerol as a fully methylated CBG scaffold comparator. The compound exhibits a defined MIC range of 1–2 μg/mL against drug-resistant Staphylococcus aureus strains [1]. This quantitative antibacterial baseline allows systematic evaluation of how resorcinol O-methylation modulates antimicrobial potency relative to parent CBG, CBGM, or other alkyl-resorcinol derivatives, providing essential SAR data for medicinal chemistry optimization programs [1].

In Vitro Cytotoxicity Screening of Cannabinoid Derivatives in Cancer Cell Lines

O,O-Dimethyl-cannabigerol is suitable for procurement by oncology research groups conducting comparative cytotoxicity screening of minor cannabinoids. The compound has established IC50 values of 44.55 μM (MTT) and 69.4 μM (SRB) in KB oral carcinoma cells, 31.3 μM in murine melanoma cells, and CD50 values of 60.46–82.98 μM in non-cancerous NIH 3T3 fibroblasts [1]. These quantitative data enable researchers to benchmark the cytotoxic selectivity of novel CBG-derived analogs against this baseline, facilitating identification of structural modifications that enhance cancer cell selectivity [1].

Metabolic Stability and Pharmacokinetic Probe Development

Based on class-level evidence from CBD dimethyl ether studies, O,O-Dimethyl-cannabigerol is a rational procurement choice for laboratories investigating the impact of resorcinol O-methylation on cannabinoid metabolic fate [1]. The dimethyl ether modification is predicted to alter phase I metabolic stability and cytochrome P450 interaction profiles relative to CBG or CBGM, making this compound a valuable chemical probe for in vitro microsomal stability assays and for elucidating structure-metabolism relationships in the CBG-type cannabinoid series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for O,O-Dimethyl-cannabigerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.